molecular formula C10H14 B3061073 Verbenene CAS No. 4080-46-0

Verbenene

Cat. No. B3061073
CAS RN: 4080-46-0
M. Wt: 134.22 g/mol
InChI Key: YOQFOABVDRBYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verbenene is a natural product found in Elsholtzia fruticosa, Zea mays, and other organisms . It is a monoterpene, specifically a bicyclic ketone terpene . It is the primary constituent of the oil of Spanish verbena, hence its name .


Synthesis Analysis

Verbenene can be readily prepared synthetically by the oxidation of the more common terpene α-pinene . A study has shown that Copper (II)-containing aluminum phosphate material (CuAPO-5) was synthesized hydrothermally and used as a multiphase catalyst for the oxidation of α-pinene to verbenone .


Molecular Structure Analysis

The Verbenene molecule contains a total of 25 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

The microsolvation of verbenene (C10H14O)· (H2O)n (n = 1, 2, 3) was experimentally investigated in a supersonic expansion using a cavity-based Fourier transform microwave spectrometer, in the 2.8–14 GHz frequency range .


Physical And Chemical Properties Analysis

Verbenene is nearly insoluble in water, but miscible with most organic solvents . Its molecular weight is 134.22 g/mol .

Scientific Research Applications

Pyrolysis and Chemical Transformation

Verbenene undergoes pyrolysis, yielding several compounds like isobutenylcyclohexa-1,3-diene and o-mentha-1 (7),5,8-triene. This chemical transformation process is essential for understanding the synthesis and breakdown of organic compounds (Thomas, Willhalm, & Ohloff, 1969).

Bioactivity in Entomology

In entomology, verbenene has been identified for its role in attracting spruce beetles, Dendroctonus rufipennis. It shows regionally specific bioactivity, indicating its potential use in pest management strategies (Borden et al., 1996).

Synthesis of Phenylverbenene

The synthesis of p-Cl- and p-F-Phenylverbenene from verbenene has been achieved. This advancement in organic synthesis highlights the versatility of verbenene in producing chemically modified derivatives (Contreras-Celedón & Chacón-García, 2008).

Immunotoxicological Evaluation

Verbenene's presence in essential oils and its immunotoxic effects have been studied. It has shown activation of the immune system, which is a significant finding for understanding its biological interactions (Duarte et al., 2018).

Nonlinear Optical Applications

The development of verbenone-based triene crystals, similar to verbenene, demonstrates significant applications in nonlinear optics, especially for terahertz applications. This showcases verbenene's potential in advanced material science (Kwon et al., 2007).

Pest Management

Verbenene has been tested for its efficacy as a protectant against mountain pine beetle attacks in forest management. This application highlights its environmental significance in pest control strategies (Bentz et al., 2005).

Safety And Hazards

Verbenene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and is harmful if swallowed or inhaled .

Future Directions

While specific future directions for Verbenene are not fully detailed, it is known that a better understanding of the ecological functions of verbenone will help to make verbenone-based tools more effective and improve integrated pest management strategies .

properties

IUPAC Name

6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQFOABVDRBYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423806
Record name Verbenene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verbenene

CAS RN

4080-46-0
Record name Verbenene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4080-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verbenene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verbenene
Reactant of Route 2
Verbenene
Reactant of Route 3
Verbenene
Reactant of Route 4
Reactant of Route 4
Verbenene
Reactant of Route 5
Verbenene
Reactant of Route 6
Verbenene

Citations

For This Compound
1,240
Citations
G Zweifel, CC Whitney - The Journal of Organic Chemistry, 1966 - ACS Publications
… bromide or verbenyl bromide gives verbenene in high yield. The hydroboration of verbenene with bis (3-… Alternatively, hydroboration of verbenene with dicyclohexylborane followed by …
Number of citations: 30 pubs.acs.org
G Gries, JH Borden, R Gries, JP Lafontaine… - …, 1992 - Springer
… Columbia,(+)-verbenene and two other candidate pheromones… between trap catches, verbenene was attractive alone, and at … have verified the activity of verbenene as a pheromone, …
Number of citations: 29 link.springer.com
JH Borden, G Gries, LJ Chong… - Journal of Applied …, 1996 - Wiley Online Library
… MCOL and 4‐methylene‐6,6‐dimethylbicyclo[3.1.1]hept‐2‐ene (verbenene) were … Verbenene was attractive only in combination with the standard blend plus MCOL in Alaska. …
Number of citations: 35 onlinelibrary.wiley.com
G Gries, A Leufvén, JP Lafontaine, HD Pierce Jr… - Insect Biochemistry, 1990 - Elsevier
… Since only moderately strong acids are required to catalyze the laboratory synthesis of verbenene from trans-verbenol, acidic constituents in the beetle's diet could be involved in the …
Number of citations: 48 www.sciencedirect.com
K Jaimand, M Bagher Rezaee… - Journal of Medicinal …, 2018 - jmpb.areeo.ac.ir
… Main components in WD method were camphene 33.08%, γ-terpinene 8.62% and verbenene 8.57%, in SD were camphene 31.71%, WD, γ-terpinene 8.92%, and verbenene 8.74%, …
Number of citations: 9 jmpb.areeo.ac.ir
RN Moore, C Golumbic, GS Fisher - Journal of the American …, 1956 - ACS Publications
… to heat and acid than the trans form14 and might be expected to dehydrate to verbenene under the conditions used. This is supported by the identification of verbenene in the distillate. …
Number of citations: 79 pubs.acs.org
G Gries - Journal of Applied Entomology, 1992 - Wiley Online Library
… (-)-a-pinene into verbenene (GRIES et al. verbenene chirality may be predetermined by the enantiomeric composition of a-pinene in spruce trees, Piceu sp. Chirality of verbenene from …
Number of citations: 9 onlinelibrary.wiley.com
S Branco, EP Mateus… - Journal of Applied …, 2020 - Wiley Online Library
… Confirmation of compound identity and electrophysiological activity was achieved by co-injection of pure standards of verbenene, (S)-cis-Verbenol and (+)-trans-verbenol (hereafter …
Number of citations: 18 onlinelibrary.wiley.com
VV BAZYLCHIK, PI Fedorov… - ZHURNAL …, 1981 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 4
G Gries, JH Borden, JP Lafontaine, R Gries - Naturwissenschaften, 1991
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.